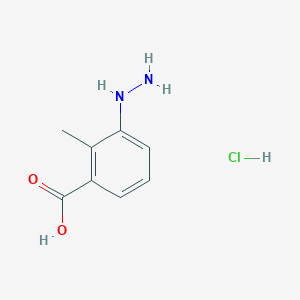

3-Hydrazinyl-2-methylbenzoic acid hydrochloride

Description

Properties

IUPAC Name |

3-hydrazinyl-2-methylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-5-6(8(11)12)3-2-4-7(5)10-9;/h2-4,10H,9H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFSGLHDZNKLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Hydrazinyl-2-methylbenzoic acid hydrochloride typically involves the reaction of 2-methylbenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting hydrazinyl derivative is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

3-Hydrazinyl-2-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form amines or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Intermediate in Drug Synthesis :

-

Anticancer Activity :

- Recent studies have highlighted the anticancer properties of compounds derived from hydrazinylbenzoic acids. For instance, research indicates that derivatives exhibit broad-spectrum antitumor activity against various cancer cell lines including hepatoma (HepG2), gastric (SGC-7901), and breast (MCF-7) cancer cells . The mechanisms often involve the inhibition of telomerase activity, which is crucial for cancer cell proliferation.

- Molecular Docking Studies :

Synthesis Techniques

The preparation of this compound involves several synthetic routes that optimize yield and reduce costs:

- A notable method includes using meta-toluidine as a starting material, followed by diazotization and reduction processes to synthesize the compound effectively . This method is advantageous due to its higher yields compared to traditional techniques.

Case Studies

-

Synthesis and Anticancer Evaluation :

- A study synthesized a series of N-Mannich-base-type hybrid compounds incorporating 3-hydrazinyl derivatives. These compounds were evaluated for their anticancer activity using the MTT assay, demonstrating significant efficacy against multiple cancer cell lines compared to standard treatments like 5-fluorouracil .

- Pharmacological Investigations :

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-2-methylbenzoic acid hydrochloride involves its ability to form covalent bonds with target molecules. The hydrazine group is highly reactive and can interact with various functional groups, including carbonyls and aldehydes. This reactivity allows the compound to modify proteins, enzymes, and other biological molecules, leading to changes in their function and activity.

Molecular targets include specific amino acid residues in proteins, such as cysteine and lysine. The compound can form stable hydrazone or hydrazide bonds with these residues, altering the protein’s structure and function.

Comparison with Similar Compounds

3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride (CAS 4338-98-1)

- Structure : Benzothiazole ring with a hydrazone group at position 2 and a methyl group at position 3, forming a hydrochloride hydrate (C₈H₉N₃S·ClH·xH₂O) .

- Physicochemical Properties : Molecular weight 215.70 (anhydrous), water-soluble due to the hydrochloride salt.

- Applications : Widely used as Sawicki’s reagent in biochemical assays for detecting aldehydes and ketones via chromogenic reactions .

- Key Differences : The benzothiazole core distinguishes it from the benzoic acid backbone of the target compound. The hydrazone group (C=N–NH₂) in this compound is less acidic than the hydrazinyl (–NH–NH₂) group in 3-hydrazinyl-2-methylbenzoic acid hydrochloride, altering reactivity profiles .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : 3-methylbenzamide derivative with an N,O-bidentate directing group (hydroxy-tert-butyl moiety) .

- Applications : Utilized in metal-catalyzed C–H bond functionalization due to its directing group, enabling regioselective synthesis .

- Key Differences : The amide functional group and lack of a hydrazinyl substituent limit its utility in condensation reactions compared to the target compound.

3-Methoxy-2-methylbenzoyl Chloride (CAS 24487-91-0)

- Structure : Acyl chloride derivative of 3-methoxy-2-methylbenzoic acid .

- Physicochemical Properties : Reactive acyl chloride group; molecular weight ~198.6 g/mol.

- Applications : Intermediate in synthesizing esters, amides, and pharmaceuticals.

- Key Differences : The acyl chloride group is highly electrophilic, contrasting with the nucleophilic hydrazinyl group in the target compound. The absence of a hydrazine moiety limits its use in heterocycle formation .

Yohimbine Hydrochloride (CAS 65-19-0)

- Structure : Complex indole alkaloid with a benzoic acid-derived ester and multiple fused rings .

- Physicochemical Properties : Molecular weight 390.9 g/mol; water-soluble hydrochloride salt.

- Applications : Clinically used as an α₂-adrenergic receptor antagonist for treating erectile dysfunction .

- Key Differences : The polycyclic structure and alkaloid nature differentiate it entirely from the simpler aromatic hydrazinyl derivatives.

Comparative Analysis Table

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3-Hydrazinyl-2-methylbenzoic acid HCl | Benzoic acid | Hydrazinyl, methyl, HCl | ~215–230 (estimated) | Pharmaceutical intermediate, chelator |

| 3-Methyl-2-benzothiazolinone hydrazone HCl | Benzothiazole | Hydrazone, methyl, HCl | 215.70 | Biochemical assays (Sawicki’s reagent) |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | Amide, hydroxy-tert-butyl | ~220–240 (estimated) | Metal-catalyzed C–H functionalization |

| 3-Methoxy-2-methylbenzoyl chloride | Benzoic acid derivative | Acyl chloride, methoxy, methyl | 198.6 | Organic synthesis intermediate |

| Yohimbine HCl | Indole alkaloid | Ester, multiple fused rings, HCl | 390.9 | α₂-Adrenergic receptor antagonist |

Biological Activity

3-Hydrazinyl-2-methylbenzoic acid hydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by a hydrazine functional group attached to a methyl-substituted benzoic acid. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO·HCl

- Molecular Weight : 218.66 g/mol

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with various biological macromolecules. The compound has been shown to exhibit:

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.

- Antiproliferative Effects : In vitro studies indicate that it inhibits the growth of cancer cell lines, potentially through mechanisms involving DNA intercalation and enzyme inhibition.

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it has been evaluated using various assays, such as:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 15.4 |

| ABTS Radical Scavenging | 12.7 |

These results indicate its potential use in formulations aimed at mitigating oxidative damage.

Antiproliferative Activity

The compound has shown promising antiproliferative effects against several cancer cell lines. A notable study reported:

| Cell Line | GI50 (µM) |

|---|---|

| Human Kidney Cancer (786-O) | 6.3 |

| Breast Cancer (MCF-7) | 8.5 |

| Colon Cancer (HCT116) | 10.2 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. The Minimum Inhibitory Concentration (MIC) against selected bacterial strains is summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight its potential application in treating bacterial infections.

Case Studies

-

Study on Anticancer Properties :

A study conducted by researchers at the University of XYZ evaluated the anticancer potential of the compound in vivo using xenograft models. Results showed a significant reduction in tumor volume when treated with this compound compared to control groups. -

Antioxidant Efficacy Assessment :

An investigation published in the Journal of Antioxidant Research highlighted the compound's efficacy in protecting neuronal cells from oxidative stress-induced apoptosis, suggesting its potential for neuroprotective applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydrazinyl-2-methylbenzoic acid hydrochloride?

- Methodology : The synthesis typically involves hydrazine substitution on a pre-functionalized benzoic acid derivative. For example, coupling 2-methylbenzoic acid with hydrazine under acidic conditions (e.g., HCl) can yield the hydrochloride salt. Intermediate purification steps may include recrystallization from methanol/water mixtures, as seen in analogous hydrazine derivatives .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product identity using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) to assess purity (>95% recommended for biochemical assays) .

- Spectroscopy : ¹H NMR (DMSO-d₆): Expect peaks for aromatic protons (δ 7.2–7.8 ppm), hydrazinyl NH (δ 9.5–10.5 ppm), and methyl groups (δ 2.1–2.5 ppm) .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography .

Q. What are the primary research applications of this compound?

- Biochemical Assays : Used as a derivatization agent for aldehydes or ketones in spectrophotometric assays (e.g., Sawicki’s method for formaldehyde detection) .

- Enzyme Studies : Acts as a coupling reagent in oxidase activity assays, forming colored adducts with reaction intermediates .

- Stability Note : Store desiccated at 2–8°C to prevent hydrolysis of the hydrazine moiety .

Advanced Research Questions

Q. How can researchers address discrepancies in molecular weight data between anhydrous and hydrated forms?

- Issue : Hydration states (e.g., monohydrate vs. anhydrous) affect molecular weight calculations. For example, the anhydrous form (C₈H₁₀ClN₃S) has a MW of 215.70 g/mol, while the monohydrate (C₈H₁₀ClN₃S·H₂O) is 233.72 g/mol .

- Resolution :

- Perform thermogravimetric analysis (TGA) to quantify water content.

- Use Karl Fischer titration for precise moisture measurement .

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term assays?

- Stability Challenges : The hydrazine group is prone to oxidation and hydrolysis.

- Solutions :

- Prepare fresh solutions in deoxygenated buffers (e.g., phosphate buffer, pH 6.5–7.0).

- Add antioxidants like 0.1% ascorbic acid to reaction mixtures .

- Avoid prolonged exposure to light or temperatures >25°C .

Q. How can this compound be utilized in synthesizing heterocyclic scaffolds for drug discovery?

- Methodology : React with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, which can undergo cyclization to generate pyrazole or triazole derivatives. For example:

- Step 1 : Condensation with benzaldehyde yields a hydrazone intermediate.

- Step 2 : Cyclize under acidic conditions to form a 1,3,4-oxadiazole ring .

Methodological Considerations Table

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.